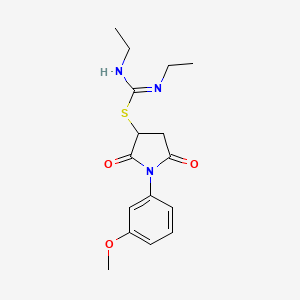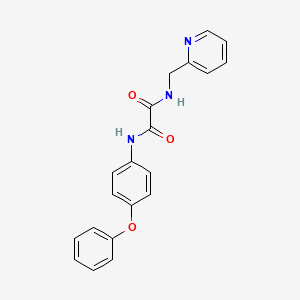
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PPME, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal properties. PPME has been synthesized using various methods and has shown promising results in scientific research applications.
Scientific Research Applications
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. Studies have shown that N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but studies suggest that it inhibits various cellular pathways involved in cancer cell growth, including the PI3K/Akt and MAPK pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also inhibits the activity of enzymes involved in bacterial and fungal growth, such as DNA gyrase and β-glucuronidase. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown significant biochemical and physiological effects in various studies. In cancer cells, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide induces apoptosis and inhibits cell proliferation by regulating various cellular pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi by inhibiting the activity of enzymes involved in their growth. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its limited solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications.
Future Directions
There are several future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of new synthesis methods to improve its yield and purity. Additionally, more studies are needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide's potential as a therapeutic agent for various diseases, including cancer, infections, and inflammation, should be explored further. Finally, the mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide should be investigated further to gain a better understanding of its biological and medicinal properties.
Conclusion
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods and has demonstrated significant biochemical and physiological effects. While N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, more research is needed to determine its optimal dosage and concentration for various applications. Finally, future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research include the development of new synthesis methods, exploring its potential as a therapeutic agent, and investigating its mechanism of action further.
Synthesis Methods
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized using various methods, including the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine and purification using column chromatography. Another method involves the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxylic acid, followed by the addition of ethylenediamine and purification using recrystallization.
properties
IUPAC Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-14-16-6-4-5-13-21-16)20(25)23-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWAACFEUAZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

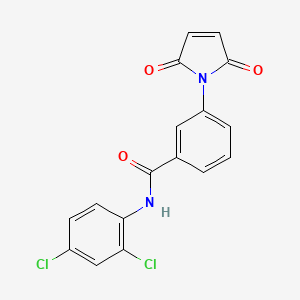
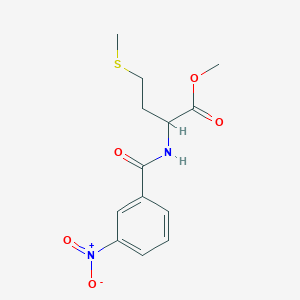
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
![6-chloro-3,4-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4890588.png)
![1-(2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4890593.png)
![2-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4890596.png)
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
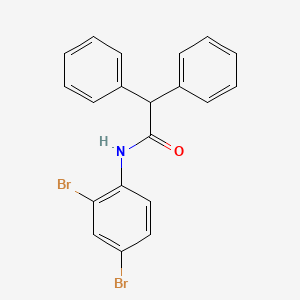
![ethyl 4-(3-methoxybenzyl)-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxylate](/img/structure/B4890619.png)
![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![10-chloro-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol hydrochloride](/img/structure/B4890643.png)
